Ferrous stannate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferrous stannate is a compound that has been studied in the context of its use in various applications. It’s a type of stannate, a class of compounds that includes zinc stannate . Zinc stannate, for instance, is a ternary semiconducting oxide that is more stable than binary semiconducting oxides such as ZnO and SnO2 due to its attractive physical properties and very high electrical conductivity .

Synthesis Analysis

The synthesis of stannate compounds often involves hydrothermal techniques. For example, nanoparticles of pure and doped Zn2SnO4 were synthesized via a facile hydrothermal technique . This method resulted in nanoparticles with high crystalline nature and phase purity .Molecular Structure Analysis

The molecular structure of stannate compounds is influenced by their synthesis. Scanning electron micrography illustrated its spherical morphology .Chemical Reactions Analysis

The chemical reactions involving stannate compounds are complex and can involve various factors. For instance, the room temperature ferromagnetic behavior of transition metal-doped semiconductor oxides was caused mainly by intrinsic defects, impurity phases, or ferromagnetic precipitates .Physical And Chemical Properties Analysis

Stannate compounds exhibit unique physical and chemical properties. For example, zinc stannate has high electrical conductivity and attractive physical properties . It exhibits diamagnetic behavior, whereas Co- and Fe-doped zinc stannate shows weak ferromagnetic property .科学的研究の応用

Semiconductor Ferroelectrics : Ferrous stannate and similar compounds have potential applications in semiconductor ferroelectrics, useful in photovoltaic and optoelectronic devices. Their ferroelectric properties with semiconducting behaviors are significant for developing new high-performance semiconductor ferroelectrics (Liao et al., 2015).

Dielectric Properties : Ferrous stannate, among other stannates, exhibits semiconductor properties. It has applications in creating ceramic bodies with specific dielectric properties, useful in electronic components (Coffeen, 1953).

Lithium-Ion Batteries : Mixed transition-metal oxides, including stannates, are being explored as electrode materials in lithium-ion batteries due to their higher reversible capacity and better structural stability (Zhao et al., 2016).

Magnetic and Electrical Properties : The doping of ferrous ions in barium stannate nanostructures has been studied, showing significant effects on their magnetic and electric properties, which could have applications in magnetic and electronic devices (Rajamanickam et al., 2018).

Optoelectronic Devices and Spintronics : Doping zinc stannate with ferrous ions has shown to enhance its structural, optical, and magnetic properties, making it suitable for use in optoelectronic devices and spintronics (Joseph et al., 2019).

Water Treatment : Ferrous stannate is studied for its potential in water treatment applications, specifically in the reduction coagulation filtration process for removing hexavalent chromium from drinking water (Gorman et al., 2023).

作用機序

The mechanism of action of stannate compounds in certain applications can be attributed to their unique properties. For instance, in the field of optoelectronic devices and spintronics, the properties of stannate-based materials, such as their high electrical conductivity and stability, make them suitable for use .

特性

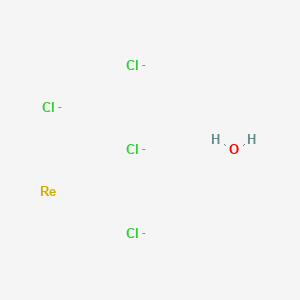

IUPAC Name |

dioxotin;oxoiron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3O.Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWJAXYUSBYXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

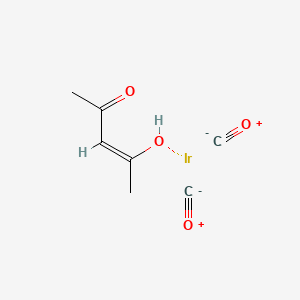

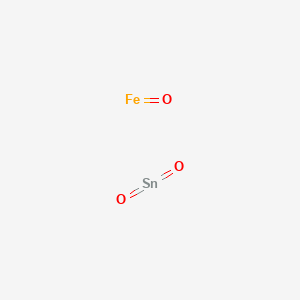

O=[Fe].O=[Sn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。